molecular formula C19H14O10 B1248579 Shoyuflavone B CAS No. 190712-88-0

Shoyuflavone B

Cat. No.: B1248579
CAS No.: 190712-88-0
M. Wt: 402.3 g/mol
InChI Key: YZECNQRIFYQRPI-UHFFFAOYSA-N
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Description

Shoyuflavone B (C₁₉H₁₄O₁₀, exact mass: 402.039038) is a flavonoid initially isolated from fermented soy sauce and herbal sources . It is recognized for its antioxidant properties and role in modulating host-microbiota interactions. Its structural uniqueness lies in its dihydrochalcone-derived backbone, which distinguishes it from other flavonoids in terms of reactivity and biological activity.

Properties

CAS No.

190712-88-0

Molecular Formula

C19H14O10

Molecular Weight

402.3 g/mol

IUPAC Name

2-hydroxy-3-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxybutanedioic acid

InChI

InChI=1S/C19H14O10/c20-9-3-1-8(2-4-9)11-7-28-13-6-10(5-12(21)14(13)15(11)22)29-17(19(26)27)16(23)18(24)25/h1-7,16-17,20-21,23H,(H,24,25)(H,26,27)

InChI Key

YZECNQRIFYQRPI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC(C(C(=O)O)O)C(=O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC(C(C(=O)O)O)C(=O)O)O

melting_point

138-144°C

physical_description

Solid

Synonyms

shoyuflavone B
shoyuflavone-B

Origin of Product

United States

Comparison with Similar Compounds

Shoyuflavone A

Shoyuflavone A is structurally related but differs in oxygenation patterns. In Sapria himalayana extracts, Shoyuflavone A is listed alongside Shoyuflavone B in a study identifying AKT1 inhibitors, though its IC₅₀ values and specific activities remain underexplored . Unlike this compound, which is linked to human metabolic regulation, Shoyuflavone A may play a role in microbial secondary metabolism .

Shoyuflavone C

Shoyuflavone C (C₁₉H₁₄O₁₁, exact mass: 418.0536) contains an additional oxygen atom compared to this compound, likely enhancing its polarity and antioxidant capacity . It is prominently found in Phyllanthus emblica fruit extracts and lichens like Parmotrema hypoleucinum . Research highlights its anti-inflammatory activity, showing negative correlations with pro-inflammatory proteins like MCP-1 and CXCL10 in human serum . It also exhibits anti-aging effects by scavenging free radicals in Phyllanthus emblica extracts .

Comparative Data Table

Property This compound Shoyuflavone A Shoyuflavone C
Molecular Formula C₁₉H₁₄O₁₀ Not specified (likely C₁₉H₁₄O₉) C₁₉H₁₄O₁₁
Exact Mass 402.039038 418.0536
Source Fermented soy sauce, herbs Aspergillus spp. Phyllanthus emblica, lichens
Key Bioactivities Antioxidant , microbiota modulation Fungal metabolite, AKT1 inhibition (inferred) Anti-inflammatory , anti-aging
Bioavailability Detected in serum post-LS capsule Low/no human data Confirmed in plant extracts

Research Findings and Mechanistic Insights

This compound

  • Microbiota Interaction : In LS capsule studies, this compound correlates with altered fecal and serum metabolites, suggesting dual absorption and microbiota-dependent transformation .
  • Antioxidant Role : Its presence in soy sauce contributes to reducing oxidative stress, as part of the "Shoyuflavone" class .

Shoyuflavone C

  • Anti-Inflammatory Action: Reduces MCP-1 and CXCL10 levels, indicating suppression of monocyte recruitment and chemokine signaling .
  • Anti-Aging : Enhances cellular resistance to oxidative damage in Phyllanthus emblica extracts, likely via Nrf2 pathway activation .

Shoyuflavone A

  • Fungal Ecology : Produced by Aspergillus in pearl millet root systems, suggesting ecological roles in plant-fungal interactions .

Q & A

Q. How can researchers mitigate bias in this compound studies?

  • Methodological Answer : Implement blinding during data collection/analysis and randomization in animal studies. Pre-register hypotheses on platforms like Open Science Framework. Disclose funding sources and potential conflicts of interest in the acknowledgments section .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Shoyuflavone B
Reactant of Route 2
Reactant of Route 2
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Shoyuflavone B

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